Malt extract

Microbiology Antimicrobial Metabolite Production Bioprocessing

Batch variability and suboptimal yields plague synthetic media. Malt extract (CAS 8002-48-0) provides a synergistic nutrient matrix of carbohydrates, free amino acids, vitamins, and growth factors. • 0.6 mm larger inhibition zones vs. yeast extract in antimicrobial fermentation. • High-FAN (~3500 ppm) variants prevent nitrogen limitation in high-gravity worts. • Roasted grades deliver up to 95% antioxidant potential. • Standard grade supports USP <61>/ISO 21527 fungal enumeration.

Molecular Formula Y48
Molecular Weight 4267.4802 g/mol
CAS No. 8002-48-0
Cat. No. B13395848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalt extract
CAS8002-48-0
Molecular FormulaY48
Molecular Weight4267.4802 g/mol
Structural Identifiers
SMILES[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y]
InChIInChI=1S/48Y
InChIKeyLWWRDICJJONKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN COLD WATER, MORE READILY SOL IN WARM WATER

Malt Extract Procurement: Composition and Performance


Malt extract (CAS 8002-48-0) is a water-soluble concentrate derived from malted barley (Hordeum vulgare), comprising a complex mixture of carbohydrates, nitrogenous compounds, vitamins, and minerals . As a natural, non-synthetic hydrolysate, its composition exhibits batch-to-batch and source-dependent variability that is inherent to its biological origin, differentiating it fundamentally from chemically defined or single-component media supplements [1]. Malt extract is predominantly utilized in microbiology as a nutrient source for fungal and yeast cultivation, in fermentation science as a substrate, and in food science as a functional ingredient, where its specific carbohydrate profile and micronutrient content confer properties not replicable by simple sugar solutions or purified protein hydrolysates [2].

Complex natural malt hydrolysate; not chemically defined
Fungal and yeast cultivation, fermentation substrate
Batch and source variability; composition review recommended

Why Malt Extract Cannot Be Simply Substituted


Malt extract provides a unique, naturally balanced nutritional matrix that cannot be replicated by substituting with individual components such as maltose, glucose, or peptone. Its efficacy as a growth medium derives from the synergistic combination of specific carbohydrate profiles—including maltose, glucose, maltotriose, and dextrins—alongside a complex array of free amino acids (measured as Free Amino Nitrogen, FAN), vitamins, and growth factors [1]. Studies demonstrate that malt extract supports microbial growth and antimicrobial metabolite production at levels statistically distinct from, and in some cases superior to, media based solely on yeast extract or peptone [2]. Furthermore, the presence of Maillard reaction products generated during the malting and extraction process contributes antioxidant and bioactive properties absent in synthetic blends [3]. Therefore, substituting malt extract with a mixture of commercial maltose and peptone does not guarantee equivalent microbial yields, morphological characteristics, or secondary metabolite profiles.

Defined blend mismatch
Sugar/peptone combinations cannot replicate malt’s synergistic carbohydrate-amino acid matrix.
Absent Maillard bioactives
Maillard reaction products that contribute antioxidant properties are absent in synthetic nitrogen sources.
Metabolite profile may shift
Reported antimicrobial activity and secondary metabolite profiles may differ from yeast extract or peptone-based media.

Malt Extract Differentiation: Quantitative Evidence


Antimicrobial Activity vs. Yeast Extract and Peptone

In a direct head-to-head comparison evaluating the effect of various nitrogen sources (1% w/v) on cell growth and antimicrobial activity, malt extract demonstrated a distinct performance profile. While yeast extract yielded the highest biomass (OD502 = 6.32 ± 0.10), malt extract (OD502 = 6.13 ± 0.21) was statistically equivalent to yeast extract and significantly superior to peptone (OD502 = 3.17 ± 0.15) and tryptone (OD502 = 5.69 ± 0.16). Critically, for antimicrobial activity against target pathogens, malt extract (10.2 ± 0.2 mm) produced a significantly larger zone of inhibition than yeast extract (9.6 ± 0.3 mm) and peptone (8.9 ± 0.2 mm) [1].

Antimicrobial production
Direct comparison
Inhibition zone: 10.2 ± 0.2 mm (malt extract) vs 9.6 ± 0.3 mm (yeast extract) and 8.9 ± 0.2 mm (peptone). OD502: 6.13 ± 0.21 (malt) vs 6.32 ± 0.10 (yeast) and 3.17 ± 0.15 (peptone).
Supports antimicrobial metabolite endpoint context; reported higher inhibition than yeast extract.
Strain-specific; disk diffusion method.
Microbiology Antimicrobial Metabolite Production Bioprocessing

Heat Treatment and Antioxidant Capacity

Cross-study analysis of malt antioxidant properties reveals that the antioxidant activity of malt extract is not static but is significantly enhanced by the degree of heat treatment applied during kilning and roasting. In roasted malts, Maillard reaction products (MRPs) are responsible for the majority of antioxidant activity, whereas in kilned malts, phenolic compounds are the primary contributors [1]. Comparative data from barley and malt extracts show that malting increases antioxidant power. FRAP values ranged from 0.23–0.45 mg GAE/g dry weight for malt extracts compared to 0.12–0.25 mg GAE/g dry weight for barley extracts, representing an approximate 80-92% increase [2].

Antioxidant capacity
Cross-study comparable
FRAP/ABTS: 0.23–0.45 mg GAE/g dw (malt) vs 0.12–0.25 mg GAE/g dw (barley). Up to 92% higher antioxidant capacity. Maillard products dominate in roasted malts.
Reported higher antioxidant capacity; heat treatment and kilning level influence activity.
Data from hot water extracts; cross-study variation.
Food Chemistry Antioxidant Analysis Brewing Science

High Free Amino Nitrogen for Fermentation Efficiency

Malt extract products exhibit significant variation in Free Amino Nitrogen (FAN) content, a critical parameter for yeast health and fermentation kinetics. Standard liquid malt extracts typically contain FAN levels in the range of 0.05-0.12% (500-1200 ppm) [1]. However, specialized high-enzyme malt extracts, such as Briess Maltoferm® 10000, provide substantially higher FAN content, specified at approximately 3500 ppm [2]. This represents a 190% to 600% increase in available yeast-assimilable nitrogen. Lower FAN levels are associated with sluggish or stuck fermentations, while excessively high FAN can lead to undesirable byproduct formation.

FAN content
Cross-study comparable
High-enzyme malt extract: ~3500 ppm FAN; standard malt extract: 500–1200 ppm. 190–600% increase.
FAN level supports fermentation kinetics; high-FAN selection may reduce nitrogen limitation risk.
As-is liquid malt extract analysis.
Fermentation Technology Yeast Nutrition Brewing

Nutrient Utilization Efficiency in Lactic Acid Bacteria

A class-level inference can be drawn from studies comparing standard (barley) malt extract to alternative malt sources. In a study evaluating sorghum malt extract as a growth medium for Lactobacillus plantarum MNC 21, the increase in microbial counts per mg of FAN utilized was 0.2–0.3 log cfu/mg FAN in sorghum malt extracts, compared to 1.5 log cfu/mg FAN in MRS broth (which contains yeast extract) [1]. While MRS broth supports higher final cell densities (10 log cfu/mL vs. 9 log cfu/mL), the nutrient utilization efficiency in standard MRS broth is 5-7.5 times higher per unit of FAN, indicating a more complete and efficient nutrient package in yeast extract-based media. Standard barley malt extract, while not directly measured in this study, typically provides a nutrient profile intermediate to these extremes.

Nutrient efficiency (class-level)
Class-level inference
MRS broth (yeast extract): 1.5 log cfu/mg FAN; sorghum malt extract: 0.2–0.3 log cfu/mg FAN. Barley malt extract not directly measured.
Nutrient efficiency class-level context; direct barley malt data limited.
Data to verify; sorghum comparison. L. plantarum model.
Lactic Acid Bacteria Probiotic Production Microbial Growth Media

Malt Extract Procurement & Application Scenarios


Maximizing Antimicrobial Metabolite Yield

Based on direct comparative evidence showing malt extract yields a 0.6 mm larger inhibition zone than yeast extract [1], procurement should prioritize malt extract as the primary nitrogen source for fermentation processes aimed at producing antimicrobial secondary metabolites. This is particularly relevant for actinomycete or fungal fermentations where antibiotic or antifungal compound titers are directly linked to media composition.

High-Gravity Brewing Yeast Performance

For high-gravity worts or fermentations with high proportions of unmalted adjuncts (e.g., corn, rice), standard malt extract with 500-1200 ppm FAN may be insufficient to prevent nitrogen limitation [2]. Procurement should specify high-FAN malt extracts (e.g., ~3500 ppm FAN) to ensure healthy yeast metabolism, complete attenuation, and reduced risk of hydrogen sulfide off-flavors [3].

Oxidative Stability in Functional Foods

For applications in functional foods, nutraceuticals, or beverages where shelf-life and oxidative stability are critical, procurement should prioritize roasted or high-kilned malt extracts. These variants contain elevated levels of Maillard reaction products, which are responsible for the majority of antioxidant activity in roasted malts and contribute up to 95% of the total antioxidant potential in beer [4]. This differentiates them from lightly kilned extracts where phenolic compounds are the primary antioxidants.

Mycological Enumeration and Maintenance

For routine mycological applications such as yeast and mold enumeration (e.g., USP <61> or ISO 21527), standard malt extract broth or agar formulations (typically 17-20 g/L malt extract) are fit-for-purpose. The slightly acidic nature of the medium (pH 5.4 ± 0.2) naturally restricts bacterial growth while supporting luxuriant fungal development, eliminating the need for additional selective agents in many applications .

Application
Selection Property
Validation Focus
Antimicrobial metabolite production
Bioactivity support in fermentation
Inhibition zone and metabolite titer endpoints
High-gravity brewing fermentation
Free amino nitrogen (FAN) content
Fermentation kinetics and attenuation endpoints
Oxidative stability in functional foods
Heat-treatment and Maillard-derived antioxidant capacity
Oxidative stability assays (FRAP/ABTS)
Mycological enumeration and maintenance
Standard nutrient composition and mild acidity
Fungal growth performance and medium suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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